5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid
Overview
Description
5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with an ethyl group, a carboxylic acid group, and a phenyl ring that is further substituted with a morpholin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethyl and carboxylic acid groups through a series of substitution and oxidation reactions. The phenyl ring with the morpholin-4-ylmethyl group can be introduced via a Friedel-Crafts acylation followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution can be facilitated by using strong nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and substituted thiophenes.
Scientific Research Applications
5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholin-4-ylmethyl group can enhance the compound’s ability to bind to biological targets, while the thiophene ring can contribute to its electronic properties, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-4-phenylthiophene-2-carboxylic acid: Lacks the morpholin-4-ylmethyl group, which may reduce its bioactivity.
4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid: Lacks the ethyl group, which can affect its chemical properties and reactivity.
5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the morpholin-4-ylmethyl group enhances its potential as a bioactive compound, while the thiophene ring and carboxylic acid group contribute to its versatility in chemical reactions and applications.
Properties
IUPAC Name |
5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-2-16-15(11-17(23-16)18(20)21)14-5-3-4-13(10-14)12-19-6-8-22-9-7-19/h3-5,10-11H,2,6-9,12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJPKKRZSYWGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)O)C2=CC=CC(=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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